3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid

Regiochemistry Molecular recognition Medicinal chemistry building blocks

3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid (CAS 714213-01-1) is a meta-substituted aminobenzoic acid derivative with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol. The compound features a benzoic acid core linked via a secondary amine bridge to a pyridin-4-ylmethyl moiety at the 3-position, yielding computed physicochemical properties including an XLogP3-AA of 1.9, two hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C13H12N2O2
Molecular Weight 228.25g/mol
CAS No. 714213-01-1
Cat. No. B511400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid
CAS714213-01-1
Molecular FormulaC13H12N2O2
Molecular Weight228.25g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NCC2=CC=NC=C2)C(=O)O
InChIInChI=1S/C13H12N2O2/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2,(H,16,17)
InChIKeyCFXLJICVRPHVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid (CAS 714213-01-1): Meta-Positioned Aminobenzoic Acid Building Block for Preclinical Research Procurement


3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid (CAS 714213-01-1) is a meta-substituted aminobenzoic acid derivative with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol [1]. The compound features a benzoic acid core linked via a secondary amine bridge to a pyridin-4-ylmethyl moiety at the 3-position, yielding computed physicochemical properties including an XLogP3-AA of 1.9, two hydrogen bond donors, and four hydrogen bond acceptors [1]. It is catalogued as a synthetic intermediate and research building block by multiple chemical suppliers, with reported purity grades ranging from 95% to ≥98% .

Substitution Risk in 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid Procurement: Why Ortho, Para, and Ring-Substituted Analogs Are Not Interchangeable


Compounds within the pyridin-4-ylmethyl-aminobenzoic acid class share an identical molecular formula (C₁₃H₁₂N₂O₂, MW 228.25), yet substitution between positional isomers or ring-substituted analogs cannot be performed without risking loss of desired molecular recognition properties [1]. The meta-substitution pattern of CAS 714213-01-1 positions the carboxylic acid and pyridylmethylamino groups in a spatial arrangement distinct from the ortho (2-) and para (4-) isomers, altering hydrogen-bonding geometry, π-stacking orientation, and conformational flexibility . In a public high-throughput screening dataset deposited in PubChem BioAssay, the ortho isomer 2-(pyridin-4-ylmethylamino)benzoic acid exhibited an EC₅₀ exceeding 300,000 nM against glycogen synthase kinase-3 beta (GSK-3β), classifying it as essentially inactive in that assay, while analogous data for the 3-substituted meta isomer is not publicly available—a data gap that precludes assumption of equipotency [2].

Quantitative Differentiation Evidence for 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid (714213-01-1) vs. Closest Analogs


Meta vs. Ortho Positional Isomerism: Conformational and Hydrogen-Bonding Geometry Differentiation

The target compound bears the pyridin-4-ylmethylamino substituent at the 3-position of benzoic acid. The ortho isomer (2-(pyridin-4-ylmethylamino)benzoic acid, CSID 2489969) places the substituent adjacent to the carboxylic acid, enabling intramolecular hydrogen bonding and restricting conformational freedom; the para isomer (CAS 5966-20-1) places the substituent opposite, yielding the maximum spatial separation [1]. In contrast, the 3-substituted target compound adopts an intermediate geometry where the carboxylic acid and aminopyridyl groups are neither intramolecularly hydrogen-bonded nor fully separated—producing a distinct angular orientation of the pyridine ring relative to the benzoic acid plane [1]. PubChem-computed rotatable bond count is identical (4) across all three unsubstituted positional isomers, confirming that any differentiation in molecular recognition arises from spatial geometry rather than differences in intrinsic flexibility [2].

Regiochemistry Molecular recognition Medicinal chemistry building blocks Conformational analysis

Purity Specification and Vendor Differentiation for CAS 714213-01-1

The target compound is supplied at three distinct purity grades by reputable vendors: 95% minimum (AKSci Catalog No. 1234CE), 97% (Leyan Catalog No. 1176112), and NLT 98% (MolCore Catalog No. MC568589) . The MolCore product specifies storage at 20°C with a two-year stability window under these conditions, while AKSci states long-term storage in a cool, dry place without a quantified expiration . The para isomer (CAS 5966-20-1) is separately available from AKSci at 95% purity (Catalog No. 6399AE), and the 4-methyl-3-((pyridin-4-ylmethyl)amino)benzoic acid analog (CAS 878714-36-4) is listed on multiple platforms but without a verified linked purity specification . No Certificate of Analysis (CoA) data was publicly accessible at the time of search to permit quantitative impurity profiling across vendors.

Chemical procurement Purity analysis Quality assurance Research chemical sourcing

Differentiation from Ring-Substituted Analogs: Absence of Methyl or Methoxy Group Alters Lipophilicity and Steric Profile

Two closely related substituted analogs exist: 4-methyl-3-((pyridin-4-ylmethyl)amino)benzoic acid (CAS 878714-36-4, MW 242.27, C₁₄H₁₄N₂O₂) and 4-methoxy-3-((pyridin-4-ylmethyl)amino)benzoic acid (CAS 883541-81-9, MW 258.27, C₁₄H₁₄N₂O₃) . The target compound (MW 228.25) lacks the 4-methyl or 4-methoxy substituent present in these analogs, resulting in lower molecular weight, reduced lipophilicity, and absence of steric bulk adjacent to the benzoic acid core [1]. Exact logP and logD values have not been published for any compound in this series; however, the difference of one CH₂ (methyl analog, +14 Da) and one OCH₃ (methoxy analog, +30 Da) is structurally unambiguous . The 4-methoxy analog in particular introduces an additional hydrogen bond acceptor and electron-donating substituent, which can alter the pKa of the carboxylic acid and the electron density of the aromatic ring—factors relevant to both biological target engagement and synthetic reactivity [2].

Structure-activity relationship Lipophilicity Steric effects Lead optimization

Procurement-Relevant Application Scenarios for 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid (CAS 714213-01-1)


Meta-Position Reference Compound in Regiochemical SAR Studies

The 3-substituted (meta) configuration of CAS 714213-01-1 makes it the essential reference point when conducting structure-activity relationship studies across the three positional isomers of pyridin-4-ylmethyl-aminobenzoic acid. Procurement of the meta isomer ensures that the SAR matrix includes the intermediate geometry—flanked by ortho (intramolecular H-bond possible) and para (maximal separation)—enabling deconvolution of positional effects on target engagement. The documented near-complete inactivity of the ortho isomer at GSK-3β (EC₅₀ > 300,000 nM) demonstrates that even isomeric variants sharing identical molecular formula and computed logP can exhibit extreme differences in biological response; the meta isomer's contribution to SAR interpretation must therefore be empirically determined rather than inferred [1].

Synthetic Intermediate for Amide and Ester Derivatization at the Carboxylic Acid Handle

The free carboxylic acid at position 1 of the benzoic acid core provides a reactive handle for amide coupling, esterification, or conversion to acid chloride, enabling incorporation into larger molecular architectures. The meta relationship between the carboxylic acid and the pyridin-4-ylmethylamino group ensures that derivatization at the acid does not sterically interfere with the secondary amine, preserving the amine as a potential additional point of diversification. Vendors supply the compound at up to ≥98% purity (MolCore), which is critical for minimizing side products in subsequent coupling reactions where the presence of amine- or acid-containing impurities could compete for activated ester intermediates .

Coordination Chemistry and Metal-Organic Framework (MOF) Precursor

The presence of both a carboxylic acid (O-donor) and two pyridyl/amine nitrogen atoms (N-donors) in a defined meta geometry imparts the ability to act as a polydentate ligand for transition metals. A structurally related compound, 3,5-bis(pyridin-4-ylmethyl)aminobenzoic acid, has been demonstrated to form coordination polymers with varied topologies, with the flexibility of the pyridin-4-ylmethylamino arm enabling conformational adaptation to metal coordination geometries [2]. The mono-substituted target compound (CAS 714213-01-1), lacking the second pyridylmethyl arm, offers a simpler ligand topology with two distinct donor types (carboxylate oxygen and pyridyl nitrogen) arranged in a meta spatial relationship, making it useful as a model ligand for studying the effect of donor spatial arrangement on coordination network topology.

Negative Control or Inactive Comparator in Kinase Screening Cascades

Given that the structurally analogous ortho isomer exhibits EC₅₀ > 300,000 nM against GSK-3β—categorized as inactive in that HTS format—the target compound (meta isomer) may be deployed as a positional-isomer negative control in kinase or other target-based screening cascades where the pyridin-4-ylmethylamino-benzoic acid scaffold is under investigation [1]. Users must note, however, that no confirmatory screening data for CAS 714213-01-1 against GSK-3β or any other kinase has been published in accessible databases, and the assumption of inactivity based on isomerism alone is not experimentally validated. Procurement for this purpose should be accompanied by internal counter-screening.

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